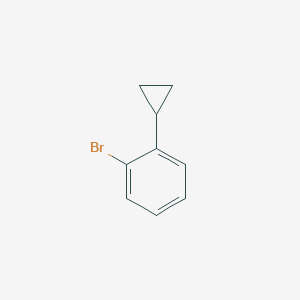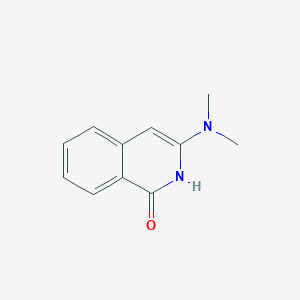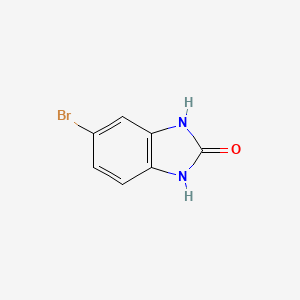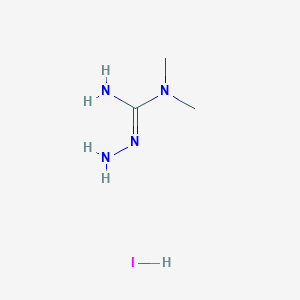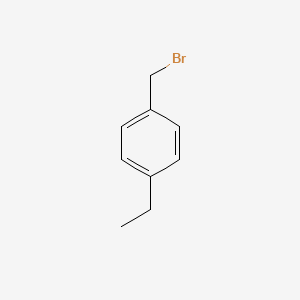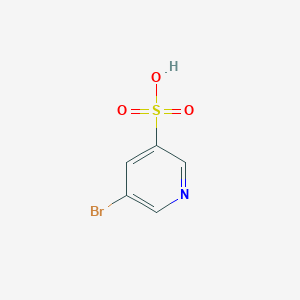
5-Bromopyridine-3-sulfonic acid
Vue d'ensemble
Description
5-Bromopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4BrNO3S. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a sulfonic acid group at the 3rd position. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry .
Mécanisme D'action
Target of Action
This compound is primarily used in research and development, and its specific biological targets may vary depending on the context of its use .
Mode of Action
They can participate in various chemical reactions, such as cross-coupling reactions .
Biochemical Pathways
As a brominated pyridine derivative, it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Result of Action
As a brominated compound, it’s likely to be reactive and could potentially interact with various biological molecules, leading to a range of possible effects .
Action Environment
The action, efficacy, and stability of 5-Bromopyridine-3-sulfonic acid can be influenced by various environmental factors. For instance, it should be stored in a dry, room-temperature environment to maintain its stability . Its action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromopyridine-3-sulfonic acid can be synthesized through several methods. One common method involves the bromination of pyridine-3-sulfonic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like chloroform or acetic acid at elevated temperatures .
Another method involves the use of phosphorus pentachloride and phosphorus oxychloride. In this method, 5-bromo-pyridine-3-sulfonic acid is heated to reflux with phosphorus pentachloride and phosphorus oxychloride for several hours. The reaction mixture is then worked up to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or water and may require heating.
Oxidation Reactions: Reagents such as chlorine or sulfuryl chloride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include sulfonyl chlorides and other oxidized derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products
Applications De Recherche Scientifique
5-Bromopyridine-3-sulfonic acid has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-sulfopyridine
- 5-Bromo-3-pyridinesulfonic acid
- 5-Bromopyridine-3-sulphonic acid
Uniqueness
5-Bromopyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and sulfonic acid groups allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions .
Propriétés
IUPAC Name |
5-bromopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXJWRGAHUNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506803 | |
| Record name | 5-Bromopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-34-1 | |
| Record name | 5-Bromo-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-bromopyridine-3-sulfonic acid interact with silver(I) ions and what is the significance of this interaction?
A1: this compound acts as a bridging ligand, coordinating to silver(I) ions through its oxygen and nitrogen atoms. [] Specifically, the oxygen atoms from the sulfonate group and the nitrogen atom from the pyridine ring form a slightly distorted tetrahedral geometry around each silver ion. [] This interaction leads to the formation of a layered polymeric structure, [Ag(C5H3BrNO3S)]n, where the silver ions are bridged by the 5-bromopyridine-3-sulfonate ligands. [] This type of interaction, with a short Ag⋯Ag distance of 3.0159 (6) Å, indicates the presence of argentophilic interactions within the structure. [] These interactions are of interest in materials science due to their potential influence on the material's optical and electronic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)
